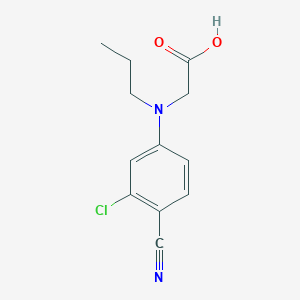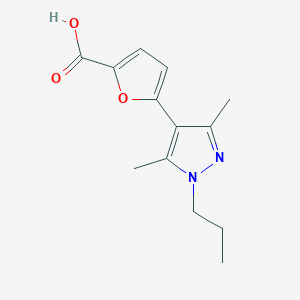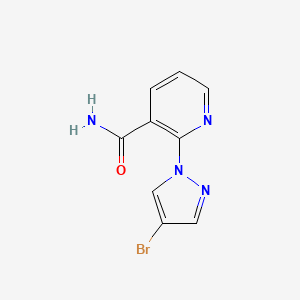![molecular formula C22H26N2O4 B7560625 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and 9. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit tumor cell growth and induce cell death. In
作用机制
2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide inhibits CDK2 and CDK9 by binding to the ATP-binding pocket of these proteins. This prevents the phosphorylation of key substrates involved in cell cycle progression and transcriptional regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also shown that 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide can inhibit tumor growth in mouse xenograft models. In addition to its anti-cancer properties, 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide is its specificity for CDK2 and CDK9, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has limitations in terms of bioavailability and toxicity. Further studies are needed to optimize the dosing and delivery of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide for clinical use.
未来方向
There are several potential future directions for 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide. One area of interest is the development of combination therapies that target multiple CDKs or other signaling pathways involved in cancer progression. Additionally, further studies are needed to determine the optimal dosing and delivery of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide for clinical use. Finally, there is potential for the use of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide in other inflammatory diseases beyond rheumatoid arthritis.
合成方法
The synthesis of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide involves several steps, starting with the reaction of 2-phenoxyacetic acid with cyclohexylamine to produce N-(cyclohexyl)phenoxyacetamide. This compound is then reacted with phosgene to produce N-(cyclohexyl)phenoxyacetyl chloride, which is then reacted with 4-aminophenol to produce N-[4-(2-phenoxyacetyl)amino]cyclohexyl]phenol. Finally, this compound is reacted with acetic anhydride to produce 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide.
科学研究应用
2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has been extensively studied for its potential use in cancer treatment. CDKs are a family of proteins that regulate the cell cycle and are often overexpressed in cancer cells. 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-21(15-27-19-7-3-1-4-8-19)23-17-11-13-18(14-12-17)24-22(26)16-28-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOWINUBHXOGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)




![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)


![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)



![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)